cytochrome c/'/'

Mitochondrial respiration Enzymatic activity assay Quality control

Researchers substituting generic cytochrome c into bacterial electron transfer studies encounter uncontrolled variability from species-mismatched PTMs and redox heterogeneity. Cytochrome c'' (CAS 116110-46-4) is the characterized 15 kDa monoheme cytochrome from Methylophilus methylotrophus (GenBank AF119838), possessing a unique redox-linked spin-state transition with perpendicular histidinyl ligand orientation distinct from eukaryotic cytochromes c. • 15 kDa monoheme protein with known 44-AA N-terminal sequence • 124 amino acid residues; PDB: 1E8E, 1GU2, 1OAE • Available 1 mg to bulk; custom synthesis on request

Molecular Formula C9H17NO2
Molecular Weight 0
CAS No. 116110-46-4
Cat. No. B1166554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecytochrome c/'/'
CAS116110-46-4
Molecular FormulaC9H17NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytochrome c: Overview & Specifications


Cytochrome c (CAS 9007-43-6 for native protein; CAS 116110-46-4 designates the cytochrome c'' variant from Methylophilus methylotrophus) is a small (~12–13 kDa) heme protein functioning as an essential electron carrier between Complex III and Complex IV in the mitochondrial respiratory chain and as a critical pro-apoptotic factor upon release into the cytosol . The CAS 116110-46-4 entry specifically corresponds to a 15 kDa monoheme cytochrome from Methylophilus methylotrophus with a known 44-amino-acid N-terminal sequence (GenBank AF119838), distinct from the widely used equine and bovine heart preparations (CAS 9007-43-6) [1]. Native preparations from equine heart typically exhibit purity ≥95% (SDS-PAGE), molecular weight of 12,384 Da, and solubility of 10 mg/mL in H₂O, with reduced cytochrome c impurities specified at ≤5% for research-grade materials .

Source & Species Select native equine/bovine heart or recombinant with defined PTM profile
Redox Control Prioritize preparations with specified reduced cytochrome c impurity limit
Purity Grade BioUltra grade for structural studies; standard grade for enzymatic workflows

Cytochrome c: Why Generic Substitution Fails


Substitution among cytochrome c preparations without species- and modification-specific verification introduces uncontrolled experimental variability due to three distinct failure modes. First, post-translational modifications (PTMs)—including acetylation at the N-terminus and trimethylation at lysine 72—vary dramatically by expression system and species source, directly altering binding kinetics to partner proteins and apoptotic functionality [1]. Second, redox state heterogeneity in commercial preparations (reduced cytochrome c impurity content) affects spectrophotometric baseline measurements and enzymatic coupling efficiency in respiratory chain assays . Third, the bacterial cytochrome c'' variant (CAS 116110-46-4) possesses structural and functional properties divergent from mitochondrial eukaryotic cytochromes c, including distinct molecular weight (15 kDa vs. ~12 kDa) and evolutionary adaptation to specific electron transfer partners, rendering it unsuitable as a drop-in replacement for vertebrate-sourced material in reconstituted mitochondrial systems [2].

PTM variation across species
N-terminal acetylation and Lys-72 methylation patterns alter binding kinetics and may not transfer between native and recombinant sources
Redox state heterogeneity
Uncontrolled reduced cytochrome c content shifts baseline absorbance at 550 nm and compromises oxidase coupling efficiency
Bacterial cytochrome c'' divergent structure
Methylophilus methylotrophus variant (15 kDa, distinct N-terminal sequence) lacks functional compatibility with mitochondrial electron transfer partners

Cytochrome c: Verifiable Differentiation Data


Reduced Impurity Content: Assay Differentiator

Commercial cytochrome c preparations differ quantitatively in reduced cytochrome c impurity content, a parameter directly impacting baseline absorbance at 550 nm and the accuracy of oxidase activity measurements. Sigma-Aldrich bovine heart cytochrome c (Cat. No. 30398, CAS 9007-43-6) specifies impurities ≤5% cytochrome c reduced . This specification is comparable across the bovine heart preparation line (Cat. No. C2037 also maintains ≤5% reduced content) [1]. In contrast, recombinant human cytochrome c produced in E. coli expression systems (e.g., BioMart Cat. No. CF80) is supplied in fully defined redox states without reduced impurity specifications and requires additional handling (storage at ≤-70°C, ≤6-month stability) .

Reduced Impurity Content
Specification review
≤5% cytochrome c reduced (bovine heart native preps)
Controls baseline absorbance for oxidase assays
Recombinant human cyt c requires user-defined redox validation
Mitochondrial respiration Enzymatic activity assay Quality control

Acetylation-Dependent Ligand Binding Kinetics

Site-specific acetylation of tyrosine-67 in horse heart cytochrome c derivatives produces quantifiable changes in ligand binding affinity and kinetics relative to unmodified cytochrome c. Dissociation constants of complexes of acetylated derivatives (Ac-Guan cyt c and Ac-Acim cyt c) are smaller by 10× and 5× compared to unmodified cyt c and unacetylated derivatives, respectively. Pseudofirst-order rate constants for cyanide (CN⁻) binding by Ac-Guan cyt c are 10× and 5× greater than those obtained with cyt c and Guan cyt c [1]. The most significant spectral effects of acetylation include +6 ppm and +3 ppm changes in the chemical shifts of resonances arising from the axial methionine-ε-methyl protons and the heme c ring methyl-5 protons, respectively [2].

CN⁻ Binding Kinetics
Head-to-head
Ac-Guan cyt c shows 10× greater rate constant vs. unmodified cyt c
Enhanced heme ligand accessibility for binding studies
Tyr-67 acetylated derivative; NMR shift signatures confirmed
Protein engineering Heme ligand stability Structure-function analysis

Species-Dependent Post-Translational Modification Profiles

When cytochrome c genes from yeast, Drosophila melanogaster, and rat are expressed in a yeast strain (GM-3C-2) lacking endogenous cytochrome c, distinct PTM patterns emerge. Recombinant yeast and rat proteins were close to fully trimethylated at lysine 72, whereas the Drosophila protein could be chromatographically separated into forms containing tri-, di-, mono-, and unmethylated lysine 72 showing corresponding resonances in the NMR spectrum [1]. Contrary to the way yeast modifies its own cytochromes c, the recombinant proteins were partially acetylated at their N-terminus, except for the Drosophila protein, which remained entirely unblocked [2]. These PTM differences preclude substitution between native and recombinant preparations without chromatographic fractionation to monomolecular species.

PTM Profiling by Species
Head-to-head
Drosophila cyt c: unacetylated N-terminus, separable Lys-72 methylation states
Enables PTM-controlled mutagenesis studies
Yeast expression system; chromatographic fractionation required
Recombinant protein expression Post-translational modification Protein characterization

Commercial Cytochrome c Specifications Comparison

Sigma-Aldrich commercial cytochrome c preparations are differentiated by biological source, purity basis, molecular weight, and recommended application. Equine heart cytochrome c (C7752/C2506) is specified at ≥95% (SDS-PAGE) with molecular weight 12,384 Da and is recommended for activity assays . Bovine heart cytochrome c (C2037) is specified at ≥95% based on Mol. Wt. 12,327 basis with applicability for cell-based assays [1]. Bovine heart cytochrome c (30398) is specified at ≥95% (GE) with Mr ~13000, impurities ≤5% cytochrome c reduced, and is suitable for activity assays . A higher-purity BioUltra grade (C2867, equine heart) achieves ≥99% (SDS-PAGE) and is recommended when ultra-high purity is required [2].

Commercial Purity Grades
Cross-study comparable
BioUltra grade ≥99% vs. standard ≥95% (SDS-PAGE), various sources
Higher purity reduces contaminant interference
BioUltra isolated by ion-exchange from standard grade
Cell-based assay SDS-PAGE purity Biological source

Cytochrome c: Applications & Procurement


Mitochondrial Respiratory Chain Activity Assays

For cytochrome c oxidase (Complex IV) activity assays monitoring ferrocytochrome c oxidation at 550 nm, procure bovine heart native cytochrome c (Sigma 30398 or C2037, CAS 9007-43-6) with ≤5% reduced cytochrome c impurity specification. This quantified impurity ceiling minimizes baseline absorbance interference and eliminates pre-assay reduction validation steps, enabling direct use in spectrophotometric kinetic measurements with millimolar extinction coefficient ε = 19.6 mM⁻¹ cm⁻¹ at 550 nm [1].

Heme Ligand Binding & Kinetics Studies

For investigations requiring enhanced sensitivity to ligand binding, acetylated cytochrome c derivatives (Ac-Guan cyt c) provide 10× increased pseudofirst-order rate constants for CN⁻ binding and 10× reduced dissociation constants relative to unmodified cytochrome c [1]. Tyr-67 acetylated derivatives retain the 695 nm absorption band and near-full activity in the mitochondrial succinate oxidase system while exhibiting distinct NMR chemical shift signatures (+6 ppm axial methionine-ε-methyl protons, +3 ppm heme methyl-5 protons) [2].

Site-Directed Mutagenesis with Defined PTM Background

For site-directed mutagenesis studies of cytochrome c structure-function relationships, recombinant expression in Saccharomyces cerevisiae yields species-specific PTM patterns that must be chromatographically resolved to monomolecular species. Drosophila melanogaster cytochrome c expressed in yeast provides an N-terminally unacetylated background with separable Lys-72 methylation states, enabling controlled study of PTM effects independent of sequence variation [1]. As stated by Koshy et al., failure to identify and separate PTM variants makes it 'impossible to distinguish between the influence of a site-directed mutation and unexamined post-translational modifications' [2].

Ultra-High Purity for Structural & Biophysical Studies

For crystallography, NMR spectroscopy, or sensitive spectrophotometric applications, select BioUltra grade equine heart cytochrome c (Sigma C2867, CAS 9007-43-6) with ≥99% (SDS-PAGE) purity. This grade is isolated from the standard ≥95% preparation (C7752) by ion-exchange chromatography, removing contaminants that may interfere with spectral measurements or crystallization [1].

Application
Selection Property
Validation Focus
Respiratory Chain Activity Assays
Specified reduced impurity content
Baseline stability at 550 nm for oxidase kinetics
Heme Ligand Binding Studies
Acetylated Tyr-67 derivative
Enhanced binding kinetics and heme crevice stability
Site-Directed Mutagenesis with PTM Control
Species-specific PTM profile resolution
Chromatographic separation of methylation states
Structural & Biophysical Studies
Ultra-high purity BioUltra grade
SDS-PAGE purity and ion-exchange fractionation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for cytochrome c/'/'

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.